

An In-depth Technical Guide to 3-(Benzyloxy)phenol

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Compound of Interest

Compound Name: 3-(Benzyloxy)phenol

Cat. No.: B189647

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CAS Number: 3769-41-3

This technical guide provides a comprehensive overview of **3-(Benzyloxy)phenol**, a key organic intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document details the compound's physicochemical properties, synthesis methodologies, chemical reactivity, and its significant role as a precursor to various biologically active molecules.

Core Physicochemical Properties

3-(Benzyloxy)phenol, also known as resorcinol monobenzyl ether, is a solid organic compound at room temperature. Its core properties are summarized in the table below, providing essential data for experimental design and chemical handling.^{[1][2][3]}

Property	Value
CAS Number	3769-41-3
Molecular Formula	C ₁₃ H ₁₂ O ₂
Molecular Weight	200.23 g/mol
Melting Point	50-54 °C
Boiling Point	200 °C at 5 mmHg
Appearance	White to off-white crystalline powder or solid
IUPAC Name	3-(phenylmethoxy)phenol
Synonyms	Resorcinol monobenzyl ether, m-(Benzyloxy)phenol
InChI Key	FOTVZLOJAIEAOY-UHFFFAOYSA-N
SMILES	<chem>C1=CC=C(C=C1)COC2=CC=CC(=C2)O</chem>

Synthesis and Experimental Protocols

The primary and most well-documented method for synthesizing **3-(Benzyloxy)phenol** is the selective mono-O-alkylation of resorcinol with benzyl chloride. This reaction is a classic example of the Williamson ether synthesis.^[4] To achieve high selectivity for the mono-alkylated product over the di-alkylated byproduct, phase transfer catalysis (PTC) is often employed.^[4]

Experimental Protocol: Williamson Ether Synthesis of 3-(Benzyloxy)phenol

This protocol is a generalized procedure based on established Williamson ether synthesis methodologies.^{[5][6][7][8]}

Principle: The synthesis involves the deprotonation of one of the hydroxyl groups of resorcinol by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of benzyl chloride in an S_N2 reaction, displacing the chloride and forming the ether linkage.

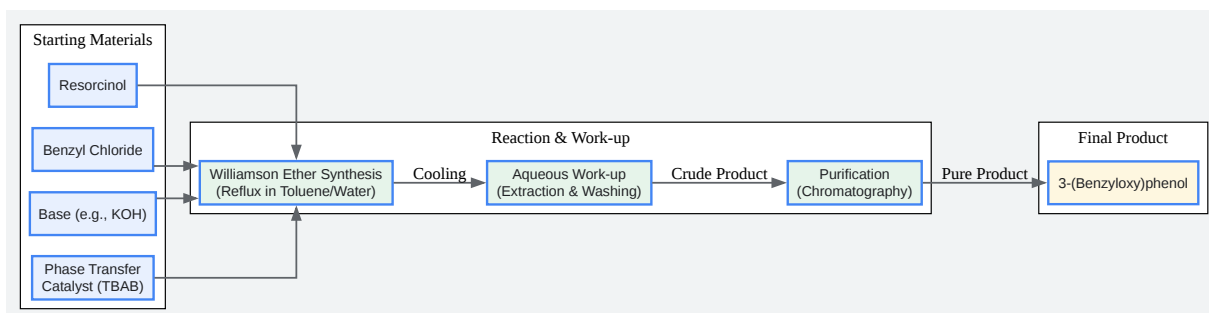
Materials:

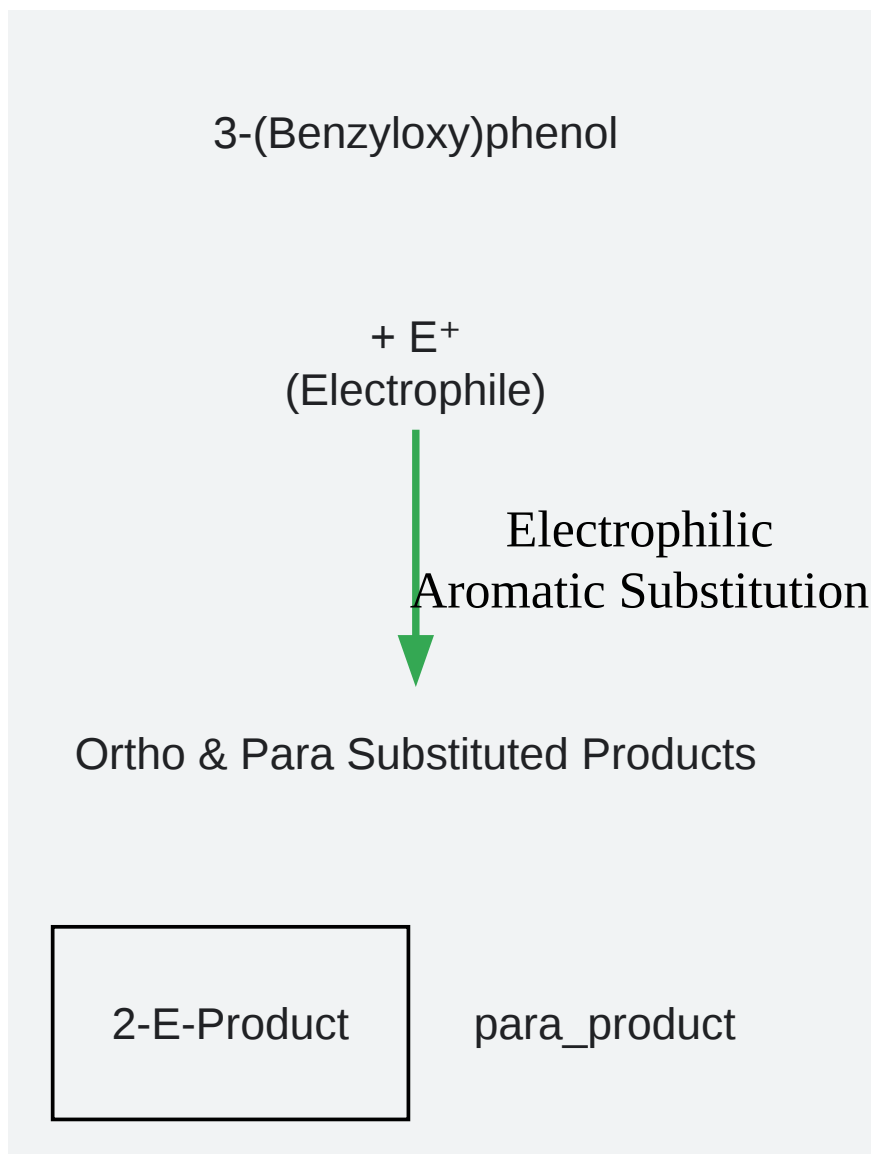
- Resorcinol
- Benzyl chloride
- Potassium hydroxide (KOH) or Potassium carbonate (K_2CO_3)
- Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
- Solvent (e.g., Toluene, Butanone)
- Deionized water
- Diethyl ether (for extraction)
- Hydrochloric acid (HCl) (for neutralization)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (1.0 eq) and the phase transfer catalyst (e.g., TBAB, 0.05 eq) in the chosen organic solvent (e.g., toluene).
- **Base Addition:** Add an aqueous solution of the base (e.g., KOH, 1.0 eq). The mixture will be biphasic.
- **Alkylation:** Heat the mixture to reflux (a temperature of around 90 °C is often effective).^[4] Once refluxing, add benzyl chloride (1.0 eq) dropwise to the mixture over 30 minutes.
- **Reaction Monitoring:** Continue to reflux the reaction mixture for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute it with water and diethyl ether.
- **Extraction & Washing:** Separate the organic layer. Wash the organic layer successively with water, 1M HCl, and finally with a saturated sodium bicarbonate solution to remove unreacted resorcinol and base.
- **Drying & Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by column chromatography or recrystallization to yield pure **3-(Benzyloxy)phenol**.





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